Quinoline-2-carboxylic acid hydrochloride
Overview
Description
Quinoline-2-carboxylic acid hydrochloride is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline and its derivatives are known for their broad range of applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry . This compound, in particular, has garnered attention due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of quinoline-2-carboxylic acid hydrochloride can be achieved through several methods. One common approach involves the Friedländer synthesis, which utilizes o-aminoacetophenone derivatives and enolisable ketones in the presence of catalysts such as molecular iodine or nano zinc oxide under solvent-free conditions . Another method involves the use of ionic liquids under ultrasound irradiation at room temperature . These methods are designed to be efficient and environmentally friendly, avoiding the use of hazardous acids or bases and harsh reaction conditions .
Industrial Production Methods
Industrial production of this compound often employs large-scale synthesis techniques that prioritize yield and cost-effectiveness. These methods may include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and high throughput .
Chemical Reactions Analysis
Types of Reactions
Quinoline-2-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Reduction: Catalytic hydrogenation using palladium on carbon can reduce this compound to its corresponding amine.
Common Reagents and Conditions
Common reagents used in these reactions include molecular iodine, nano zinc oxide, potassium permanganate, chromium trioxide, palladium on carbon, nitric acid, and halogens . Reaction conditions vary depending on the desired transformation, with some reactions requiring elevated temperatures and others proceeding efficiently at room temperature .
Major Products Formed
The major products formed from these reactions include various quinoline derivatives, such as quinoline-2-carboxylic acid, quinoline-2-amine, and substituted quinolines with different functional groups .
Scientific Research Applications
Quinoline-2-carboxylic acid hydrochloride has a wide range of scientific research applications, including:
Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and as a probe for biological assays.
Medicine: Quinoline derivatives are known for their antimicrobial, antiviral, and anticancer activities.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of quinoline-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity . This inhibition can lead to various biological effects, such as antimicrobial or anticancer activities . The exact molecular targets and pathways depend on the specific application and the structure of the quinoline derivative being studied .
Comparison with Similar Compounds
Quinoline-2-carboxylic acid hydrochloride can be compared with other similar compounds, such as:
Quinoline-4-carboxylic acid: Another quinoline derivative with similar synthetic routes and applications.
Quinoline-8-carboxylic acid: Known for its use in the synthesis of biologically active compounds.
Quinoline-2-carboxaldehyde: Used in the preparation of various quinoline derivatives and as a building block in organic synthesis.
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties . This uniqueness makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
quinoline-2-carboxylic acid;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO2.ClH/c12-10(13)9-6-5-7-3-1-2-4-8(7)11-9;/h1-6H,(H,12,13);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DASZTFGYDXJWBT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70482091 | |
Record name | Quinoline-2-carboxylic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70482091 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89047-45-0 | |
Record name | Quinoline-2-carboxylic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70482091 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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